

Prothioconazole intermediate synthesis using 2-Chloro-3-(2-chlorophenyl)propanal

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Compound of Interest

Compound Name:	2-Chloro-3-(2-chlorophenyl)propanal
CAS No.:	207463-28-3
Cat. No.:	B2423508

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Application Note: Regioselective Synthesis of Prothioconazole Intermediates via **2-Chloro-3-(2-chlorophenyl)propanal**

Target Audience: Researchers, Process Chemists, and Drug Development Professionals

Content Type: Advanced Synthetic Protocol & Mechanistic Guide

Strategic Rationale & Molecular Architecture

Prothioconazole is a highly effective, broad-spectrum triazolinthione fungicide[1]. The conventional industrial synthesis relies heavily on the coupling of 1-(1-chlorocyclopropyl)-2-(1,2,4-triazol-1-yl)ethan-1-one with 2-chlorobenzyl chloride via a Grignard reaction[2]. However, accessing these precursors often involves harsh conditions and generates significant organohalide waste.

This application note details a novel, highly regioselective pathway utilizing **2-Chloro-3-(2-chlorophenyl)propanal** as the primary starting material. The core challenge in utilizing this aldehyde lies in the regiochemistry: the target prothioconazole skeleton requires the (1-chlorocyclopropyl) and hydroxyl groups to be located on the central C2 carbon, with the triazole on C1. By employing a precisely controlled epoxide-mediated rearrangement, we effectively shift the reactive centers, converting the α -chloroaldehyde into a terminal α -chloro ketone. This structure is perfectly primed for triazole N-alkylation[3] and subsequent Grignard addition[2].

Mechanistic Pathway & Causality

The synthesis is a self-validating 6-step cascade designed to maximize atom economy and regiocontrol. Each step is engineered with specific mechanistic causality:

- Steps 1 & 2 (Chlorohydrin Formation & Epoxidation): Reduction of **2-chloro-3-(2-chlorophenyl)propanal** yields the chlorohydrin, which undergoes rapid intramolecular displacement under basic conditions to form 2-(2-chlorobenzyl)oxirane.
 - Causality: This step masks the aldehyde and creates a strained oxirane ring, effectively shifting the electrophilic center from C1 to the terminal carbon.
- Step 3 (Regioselective Ring Opening): The oxirane is opened using a system.
 - Causality: While standard acid-catalyzed epoxide opening yields mixtures, the Lewis acid Ce(III) coordinates the epoxide oxygen, directing the chloride nucleophile exclusively to the less sterically hindered terminal carbon, yielding 1-chloro-3-(2-chlorophenyl)propan-2-ol.
- Step 4 (Oxidation): TEMPO/NaOCl oxidation converts the secondary alcohol to 1-chloro-3-(2-chlorophenyl)propan-2-one.
 - Causality: This prepares the C2 position for the final tertiary alcohol formation while simultaneously activating the adjacent C1 chloride for nucleophilic attack.
- Step 5 (Triazole Substitution): Nucleophilic substitution with 1,2,4-triazole affords 1-(2-chlorophenyl)-3-(1H-1,2,4-triazol-1-yl)propan-2-one[3].
- Step 6 (Grignard Addition): Addition of (1-chlorocyclopropyl)magnesium bromide yields the final Triazole Alcohol Intermediate[2], which can be directly thionated to Prothioconazole[4].

Experimental Protocols (Self-Validating Workflows)

Protocol A: Synthesis of 2-(2-Chlorobenzyl)oxirane

- Reduction: Charge a 1L jacketed reactor with **2-chloro-3-(2-chlorophenyl)propanal** (1.0 eq, 203 g) and methanol (500 mL). Cool to 0°C. Add (1.2 eq) portion-wise over 1 hour, maintaining temperature < 5°C. Stir for 2 hours.
- Workup: Quench with water (100 mL), concentrate under vacuum to remove methanol, and extract the aqueous layer with THF (400 mL).
- Epoxidation: To the THF solution, add 20% aqueous NaOH (2.0 eq). Stir vigorously at 40°C for 4 hours until cyclization is complete.
- Validation: Separate the organic layer, dry over , and concentrate. Self-Validation: GC-MS should indicate the disappearance of the chlorohydrin mass and the appearance of the epoxide (168).

Protocol B: Regioselective Opening & Oxidation

- Ring Opening: Dissolve the epoxide in acetonitrile (600 mL). Add (0.1 eq) and LiCl (1.5 eq). Reflux at 80°C for 6 hours. Perform an aqueous workup to yield 1-chloro-3-(2-chlorophenyl)propan-2-ol.
- Oxidation: Dissolve the intermediate in (500 mL). Add TEMPO (0.05 eq) and KBr (0.1 eq). Cool to 0°C and dropwise add 10% NaOCl (1.2 eq) buffered to pH 8.5 with .
- Validation: Stir for 1 hour, quench with sodium thiosulfate, extract, and concentrate. Self-Validation: IR spectroscopy must show a strong sharp peak at ~1720 (C=O stretch), confirming ketone formation.

Protocol C: Triazole Alkylation & Grignard Addition

- Alkylation: Suspend 1,2,4-triazole (1.2 eq) and

(1.5 eq) in DMF (300 mL). Heat to 60°C. Dropwise add 1-chloro-3-(2-chlorophenyl)propan-2-one (1.0 eq) over 2 hours. Stir for 4 hours[3].

- Isolation: Precipitate the product by adding cold water (1L). Filter and dry to obtain the Triazole Ketone.

- Grignard Addition: In a rigorously dried flask under

, dissolve the Triazole Ketone in anhydrous THF (400 mL) at 0°C. Dropwise add (1-chlorocyclopropyl)magnesium bromide (1.3 eq, 1M in THF). Stir at room temperature for 12 hours[2].

- Validation: Quench with saturated

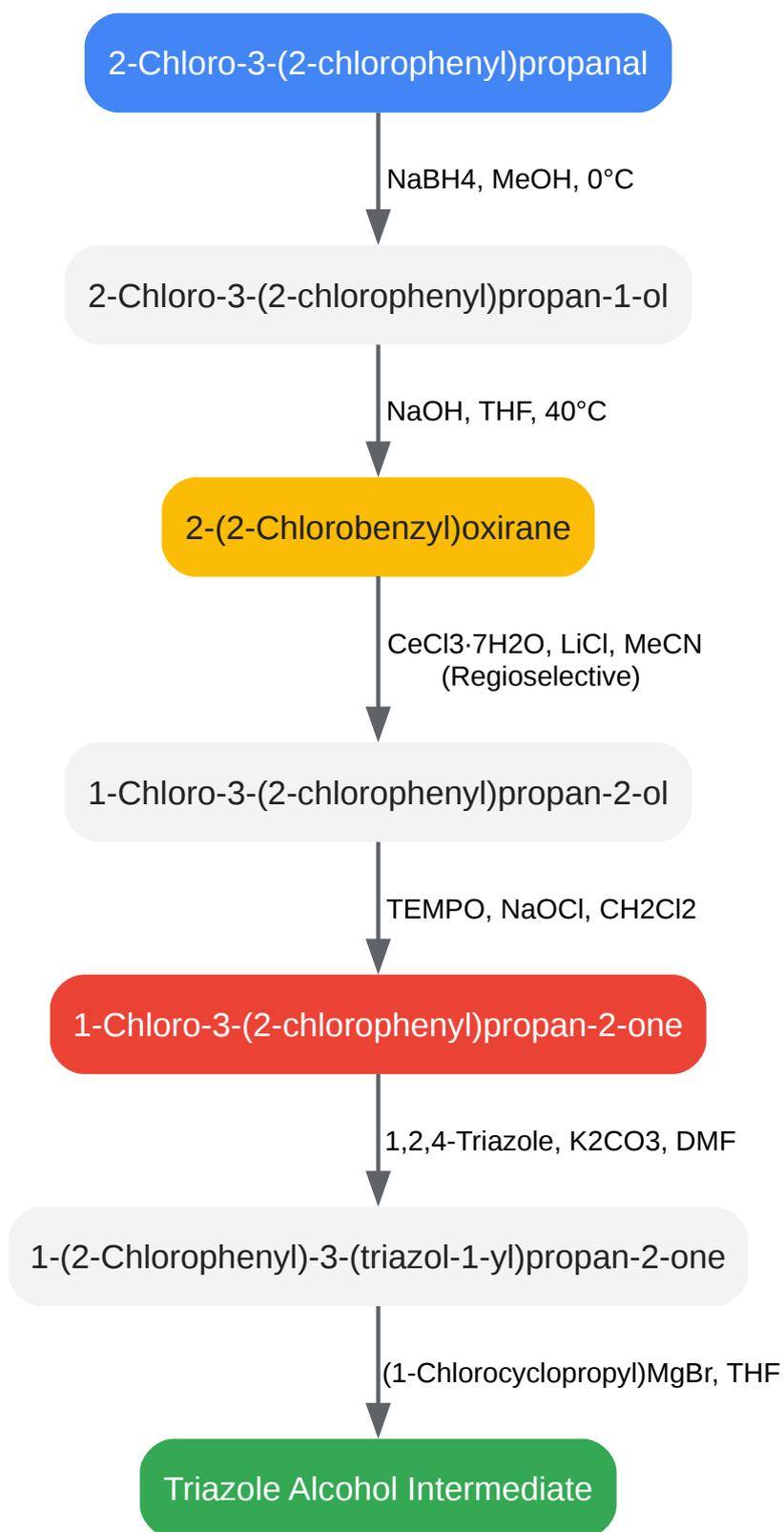
, extract with ethyl acetate, and recrystallize from heptane/isopropyl ether[1]. Self-Validation: HPLC purity should exceed 98%, with

NMR showing the characteristic intact cyclopropyl protons at 0.8–1.2 ppm.

Quantitative Data Summary

Step	Transformation	Key Reagents	Yield (%)	Purity (HPLC/GC)	Key Analytical Marker
1 & 2	Aldehyde Epoxide	, then NaOH	88%	96% (GC)	Disappearance of CHO proton (~9.8 ppm)
3	Epoxide Chlorohydrin	, LiCl	92%	95% (GC)	Broad -OH stretch (~3400)
4	Chlorohydrin Ketone	TEMPO, NaOCl	94%	98% (GC)	Strong C=O stretch (~1720)
5	Ketone Triazole Ketone	1,2,4-Triazole,	85%	97% (HPLC)	Triazole protons (7.9 & 8.1 ppm)
6	Triazole Ketone Target	(1-Chlorocyclopropyl)MgBr	78%	>98% (HPLC)	Cyclopropyl multiplet (0.8–1.2 ppm)

Process Visualization



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Fig 1: Regioselective synthetic workflow for Prothioconazole intermediate generation.

References

- Electrochemical studies of prothioconazole as a novel corrosion inhibitor for copper in acidic solutions. RSC Advances. [[Link](#)2]
- Synthesis and Characterization of 1-(1-chlorocyclopropyl)-2-(1,2,4-triazol-1-yl)ethan-1-one. Pol. J. Chem. Tech.. [[Link](#)3]
- Improved and efficient process for the synthesis of prothioconazole and its intermediates. US Patent 20200369627A1. [1](#)]
- Preparation method of prothioconazole intermediate. CN Patent 113666840B. [4](#)]

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Sources

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